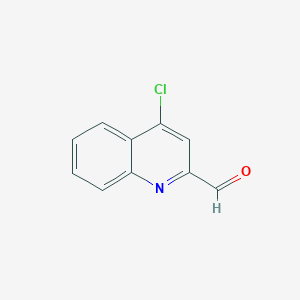
4-Chloroquinoline-2-carbaldehyde
Vue d'ensemble
Description
4-Chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a chloro substituent at the 4-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloroquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4-chloroaniline is treated with DMF and POCl3 to form the corresponding chloroquinoline derivative . Another method includes the cyclization of 2-chlorobenzaldehyde with an appropriate amine under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, often involving controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The aldehyde group can participate in condensation reactions with hydrazines or amines to form Schiff bases.
Cyclization Reactions: It can undergo cyclization with compounds like malononitrile to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydrosulfide or primary amines in the presence of a base.
Condensation: Reagents such as hydrazine hydrate or phenylhydrazine under reflux conditions.
Cyclization: Reagents like malononitrile in the presence of a base and solvent like ethanol.
Major Products:
Substitution Products: 2-amino-4-chloroquinoline derivatives.
Condensation Products: Schiff bases and hydrazones.
Cyclization Products: Fused heterocyclic compounds such as pyranoquinolines.
Applications De Recherche Scientifique
4-Chloroquinoline-2-carbaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-chloroquinoline-2-carbaldehyde and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity is attributed to the inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition .
Comparaison Avec Des Composés Similaires
2-Chloroquinoline-3-carbaldehyde: Similar structure but with the chloro and aldehyde groups at different positions.
4-Chloroquinoline-3-carbaldehyde: Another isomer with the aldehyde group at the 3-position.
Quinoline-2-carbaldehyde: Lacks the chloro substituent, affecting its reactivity and applications.
Uniqueness: 4-Chloroquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chloro and aldehyde groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Propriétés
IUPAC Name |
4-chloroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUNQOHTJJSSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574165 | |
| Record name | 4-Chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28615-67-0 | |
| Record name | 4-Chloroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
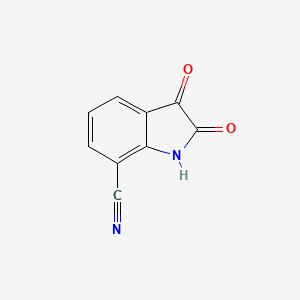
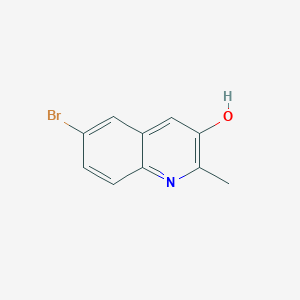
![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)
![5-methyl-2-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1628133.png)


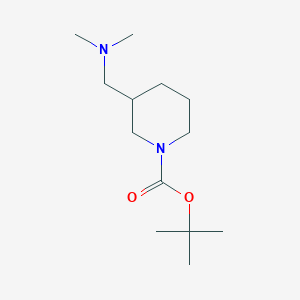
![1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1628138.png)
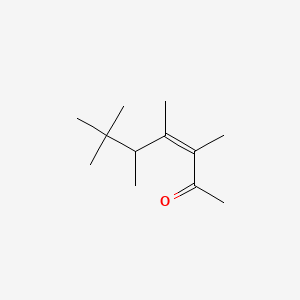
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)

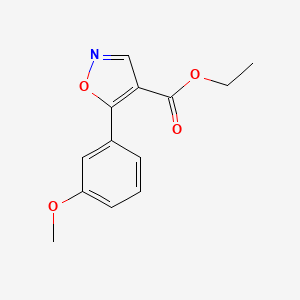
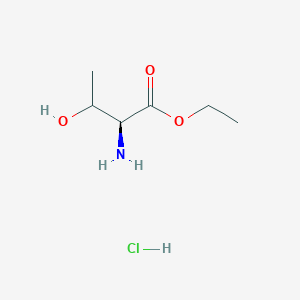
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)
